Sudan Orange G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

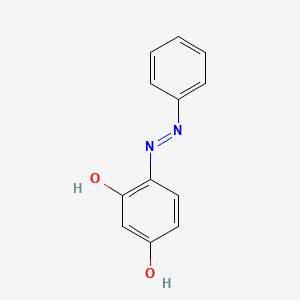

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062146 | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-85-6 | |

| Record name | 2,4-Dihydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 11920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Orange G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Sudan Orange G as a Lysochrome Dye: A Technical Guide

Executive Summary: This technical guide provides an in-depth exploration of the mechanism of action, physicochemical properties, and practical applications of Sudan Orange G, a synthetic azo dye used for the histochemical visualization of lipids. As a lysochrome, its staining capability is not based on a chemical reaction but on its differential solubility in lipids versus the dye solvent—a physical phenomenon known as "preferential solubility." This document details the underlying principles, presents key quantitative data, outlines a standard experimental protocol, and provides visual diagrams to elucidate the staining process and workflow for researchers, scientists, and professionals in drug development.

Introduction to Lysochrome Dyes

In histological studies, the visualization of specific cellular components is paramount. While many staining techniques rely on ionic bonding between a charged dye and cellular structures, the staining of neutral lipids requires a different approach. This is because lipids are largely non-polar and lack the charged groups necessary for electrostatic attraction.

Lysochrome dyes, also known as fat-soluble stains, address this challenge. The term "lysochrome," derived from the Greek words lysis (solution) and chroma (color), describes a colored substance that functions by dissolving in the material it is intended to stain.[1][2] The mechanism is a physical process, not a chemical one, governed by the principle of differential solubility.[3] These dyes are highly soluble in non-polar substances like neutral fats (triglycerides) and lipids, but significantly less soluble in their application solvents, which are typically aqueous-alcoholic solutions.[1][4]

This compound is a prominent member of the Sudan family of lysochrome dyes.[4] It is a fat-soluble azo dye valued for its ability to impart a distinct orange color to lipid-rich structures, such as adipose tissue, myelin, and intracellular lipid droplets.[4][5] Its non-polar nature allows it to selectively partition into and accumulate within these hydrophobic cellular components, providing clear visualization against the unstained aqueous background of the cell.[4]

Physicochemical Properties of this compound

The efficacy of this compound as a lysochrome is directly related to its chemical structure and physical properties. It is a non-ionic diazo dye with a molecular structure that favors solubility in organic, non-polar environments.[1][6] Key quantitative properties are summarized in Table 1, with solubility data presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | C.I. Solvent Orange 1, 4-(Phenylazo)resorcinol | [7][8][9] |

| CAS Number | 2051-85-6 | [7][8] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [7][8] |

| Molecular Weight | 214.22 g/mol | [7][8] |

| Appearance | Red-orange powder | [7][10][11] |

| Melting Point | 143-146 °C | [7][8][11] |

| λmax (Absorption Max) | ~470-490 nm | [12] |

| Colour Index Number | 11920 |[8] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | 0.2 g/L (Slightly soluble) | [7] |

| Ethanol | Soluble (0.2-0.3 g/100ml ) | [7][10] |

| Aether | Soluble | [10] |

| Chloroform | Soluble (1-10 mg/mL) | [8] |

| Vegetable Oil | Soluble | [10] |

| DMSO | Slightly Soluble | [7] |

| Methanol | Slightly Soluble |[7] |

Core Mechanism of Action: Preferential Solubility

The staining mechanism of this compound is based on the principle of "like dissolves like."[4] The process involves the partitioning of the dye from its solvent into the lipid components of a tissue sample.

-

Application in a Sub-optimal Solvent: this compound is applied to the tissue in a solvent where it is only sparingly soluble, such as 70% ethanol.[1][4] In this hydroalcoholic solution, the dye molecules are in a less stable state.

-

Encounter with Lipids: When the tissue section is immersed in the dye solution, the non-polar this compound molecules come into contact with various cellular structures.

-

Partitioning into the Lipid Phase: The dye is significantly more soluble in the non-polar triglycerides and other lipids within the tissue than it is in the polar application solvent.[1][3] This high solubility gradient drives the dye molecules to move from the solvent and dissolve into the lipid droplets.[4]

-

Selective Coloration: As the dye accumulates in these lipid-rich areas, it imparts a vibrant orange color, making them visible under a microscope.[4] The surrounding aqueous and protein-based structures, being polar, do not dissolve the non-polar dye and thus remain unstained. This process of selective dissolution into a substrate from a less-than-ideal solvent is termed preferential solubility .[1]

The following diagram illustrates this physical mechanism.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Lysochrome - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (C. I. 11920), 5 g, glass, CAS No. 2051-85-6 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 6. dawnscientific.com [dawnscientific.com]

- 7. Cas 2051-85-6,this compound | lookchem [lookchem.com]

- 8. 苏丹橙 G Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. Absorption [Solvent Orange 1] | AAT Bioquest [aatbio.com]

- 10. This compound | 2051-85-6 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. kyforabio.com [kyforabio.com]

A Technical Guide to the Solubility of Sudan Orange G in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Sudan Orange G (C.I. Solvent Orange 1) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document details quantitative solubility data, standardized experimental protocols for its determination, and logical workflows to guide laboratory practices.

Introduction to this compound

This compound is an oil-soluble, synthetic azo dye characterized by its vibrant orange color.[1] Chemically known as 1-(phenylazo)-2-naphthol, it presents as a yellow-orange or red-orange powder.[1][2] Its molecular formula is C₁₂H₁₀N₂O₂ and it has a molecular weight of 214.22 g/mol .[1][3] This dye is utilized in various industrial and research applications, including as a colorant in plastics and textiles, for staining in histology and hematology, and in environmental testing to detect oil contamination.[4][5][6] Understanding its solubility is critical for optimizing its use in these applications, particularly in formulations and analytical procedures where it serves as a standard.[3]

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a property largely dictated by the polarity of the solvent and the temperature. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility Value | Temperature | Notes | Source(s) |

| Ethanol | 0.2 - 0.3 g / 100 mL | Not Specified | Soluble | [1][2][7] |

| Chloroform | 1 mg / mL | Not Specified | Clear, orange to red solution | [4] |

| Methanol | Slightly Soluble | Not Specified | Qualitative description | [1][2] |

| DMSO | Slightly Soluble | Not Specified | Qualitative description | [1][2] |

| Diethyl Ether | Soluble | Not Specified | Qualitative description | [1][2][7] |

| Vegetable Oil | Soluble | Not Specified | Qualitative description | [1][2][7] |

| Water | 0.2 g / L | 20 °C | Slightly Soluble | [1][2] |

Experimental Protocols for Solubility Determination

Precise and reproducible methods are essential for determining the solubility of compounds like this compound. Below are detailed protocols for two common experimental approaches.

A. Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to rest at the same constant temperature for several hours to permit the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring solid particles, it is advisable to filter the sample through a syringe filter (e.g., 0.45 µm).

-

Transfer the filtered aliquot to a pre-weighed, dry container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the dye).

-

Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

B. UV-Visible Spectrophotometry Method

This method is suitable for chromophoric compounds like this compound and relies on the Beer-Lambert law.[8]

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).[8]

-

Perform a series of precise serial dilutions from the stock solution to prepare several standard solutions of decreasing, known concentrations.[8]

-

-

Generation of Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the spectrum of one of the standard solutions.[8] The λmax for this compound is approximately 388 nm.[2][4]

-

Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.[8]

-

Plot a graph of absorbance versus concentration to create a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.[8]

-

-

Measurement of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw a small aliquot of the clear, filtered supernatant.

-

Accurately dilute this aliquot with the pure solvent to ensure its absorbance falls within the linear range of the calibration curve. Record the dilution factor precisely.[8]

-

Measure the absorbance of the diluted saturated solution at the λmax.[8]

-

-

Calculation of Solubility:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.[8]

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the solubility of this compound.

Caption: Experimental workflow for determining compound solubility.

Caption: The principle of "Like Dissolves Like" in solubility.

References

- 1. Cas 2051-85-6,this compound | lookchem [lookchem.com]

- 2. This compound | 2051-85-6 [chemicalbook.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. This compound Dye content 85 2051-85-6 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sudan Orange G Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Orange G (Colour Index No. 11920; CAS No. 2051-85-6) is a synthetic monoazo dye belonging to the Sudan family of oil-soluble dyes.[1][2] While historically used in various industrial applications for its vibrant orange-red hue, its toxicological profile and potential for reductive cleavage into carcinogenic aromatic amines have led to restrictions on its use in food and cosmetics.[3][4] For researchers and professionals in drug development, understanding the physicochemical properties of such compounds is crucial for toxicological assessment, development of analytical detection methods, and for studying metabolic pathways as models for drug metabolism. This guide provides an in-depth overview of the physical and chemical properties of this compound powder, complete with experimental methodologies and graphical representations of relevant processes.

Chemical Identity

| Identifier | Value |

| Chemical Name | 4-(phenylazo)-1,3-benzenediol |

| Synonyms | C.I. Solvent Orange 1, 4-(Phenylazo)resorcinol, 2,4-Dihydroxyazobenzene, SOG |

| CAS Number | 2051-85-6 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES | Oc1ccc(\N=N\c2ccccc2)c(O)c1 |

| InChI Key | BPTKLSBRRJFNHJ-BUHFOSPRSA-N |

Physical Properties

This compound is typically encountered as a red-orange or yellow-orange powder.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Red-orange to yellow-orange powder | [1][5] |

| Melting Point | 143-146 °C (lit.) | [1][5] |

| Boiling Point | 354.35 °C (rough estimate) | [5] |

| Water Solubility | 0.2 g/L (at 20 °C) | [1][5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (0.2-0.3 g/100mL), ether, and vegetable oil. Slightly soluble in DMSO and methanol. | [1][5] |

| LogP (estimated) | 1.003 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by its azo linkage and hydroxyl groups.

| Property | Value/Description | Source(s) |

| pKa (predicted) | 8.77 ± 0.18 | [1][5] |

| UV-Visible λmax | 388 nm, 403 nm | [1][6] |

| Color in Acid/Base | In strong sulfuric acid, it produces a red-light brown solution, which upon dilution yields a yellow-brown solution and then a dark orange precipitate. In a 2% sodium hydroxide (B78521) solution (with heating), it forms an orange-brown solution. | [1][5] |

| Stability | Poor resistance to alkali. | [1][5] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These are generalized standard procedures for organic compounds and dyes.

Melting Point Determination (Capillary Method)

The melting point of this compound powder can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Gravimetric Method)

This method determines the solubility of this compound in a given solvent at a specific temperature.

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The solvent is then carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the dye).

-

Mass Determination: The evaporating dish containing the dried residue is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty dish.

-

Calculation: The solubility is expressed as grams of solute per liter of solvent (g/L) or other appropriate units.

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax) of this compound.

-

Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the powder and dissolving it in a suitable solvent (e.g., ethanol) in a volumetric flask. A series of dilutions are then made to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

-

Instrument Calibration: The spectrophotometer is calibrated using a blank solution, which is the pure solvent used to dissolve the dye.

-

Spectral Scan: The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 300-600 nm).

-

λmax Determination: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

Biological Considerations for Drug Development

While not a therapeutic agent, the study of this compound's biological interactions provides valuable insights for drug development professionals.

Metabolism and Degradation

The primary metabolic pathway for azo dyes like this compound involves the reductive cleavage of the azo bond (-N=N-). This is often carried out by azoreductase enzymes present in various microorganisms, including bacteria in the gut microbiota and certain environmental strains like Pseudomonas putida.[2] This enzymatic action breaks the dye down into its constituent aromatic amines. In the case of this compound, this would yield aniline and 1,2,4-triaminobenzene.

The formation of these aromatic amines is a significant toxicological concern, as many are known or suspected carcinogens. Understanding this metabolic activation is critical for assessing the safety of any new chemical entity that contains an azo linkage.

Cytotoxicity

Studies have indicated that this compound can exhibit cytotoxic effects. For instance, it has been shown to have a significant cytotoxic effect on the growth of yeast cells.[2] This highlights the importance of evaluating the potential for off-target toxicity of compounds with similar structural motifs.

Conclusion

This compound is a well-characterized monoazo dye with defined physical and chemical properties. For researchers in drug development and related scientific fields, it serves as an important model compound for studying the metabolism, toxicology, and analytical detection of azo compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation and a deeper understanding of this class of chemicals. The potential for metabolic activation to toxic byproducts underscores the necessity of thorough physicochemical and toxicological profiling of novel compounds containing similar structural features.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Effects of Orange II and Sudan III azo dyes and their metabolites on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Sudan Orange G CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sudan Orange G, a synthetic azo dye utilized in various scientific applications. It covers its fundamental chemical properties, detailed experimental protocols for its use in biological staining and analytical detection, and safety information.

Core Properties of this compound

This compound, also known as 2,4-Dihydroxyazobenzene or Solvent Orange 1, is a fat-soluble dye belonging to the Sudan family of dyes. Its lipophilic nature makes it particularly useful for staining neutral lipids, triglycerides, and lipoproteins in biological samples.

| Property | Value | Reference |

| CAS Number | 2051-85-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | Yellow-orange to red-orange powder | [3] |

| Melting Point | 150-170 °C | [3] |

| Solubility | Soluble in ethanol (B145695), ether, and vegetable oil; slightly soluble in water. | [3] |

Mechanism of Action in Biological Staining

This compound functions as a lysochrome, meaning it stains by dissolving in the substance being stained.[4] The staining mechanism is a physical process based on the principle of "like dissolves like." The non-polar nature of the dye allows it to selectively partition into and accumulate in lipid-rich structures within tissues, such as fat droplets.[4] This accumulation imparts a distinct orange to red-orange color to these structures when viewed under a microscope.

Experimental Protocols

Staining of Lipids in Frozen Tissue Sections

This protocol is adapted from procedures for Sudan dyes and is intended for the visualization of neutral lipids in frozen tissue sections.

Materials:

-

This compound powder

-

99% Isopropanol

-

Distilled water

-

Frozen tissue sections (8-10 µm thick)

-

0.1% Acid Alum Hematoxylin (B73222) (for counterstaining)

-

1% aqueous Sodium Phosphate (Na₂HPO₄) or tap water

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Preparation of Saturated Stock Solution: Prepare a saturated solution of this compound in 99% isopropanol.

-

Preparation of Working Staining Solution: Dilute 6 ml of the saturated stock solution with 4 ml of distilled water. Let the solution stand for 5-10 minutes and then filter it. The filtrate can be used for several hours.

-

Fixation (if using fresh frozen sections): If starting with fresh frozen sections, fix them in 10% neutral buffered formalin for 5-10 minutes.

-

Washing: Briefly rinse the sections with distilled water.

-

Dehydration: Briefly rinse the sections in 70% ethanol.

-

Staining: Immerse the slides in the filtered working staining solution in a sealed container for 10-30 minutes at room temperature.

-

Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be rapid to prevent the destaining of lipids.

-

Washing: Wash the sections thoroughly with distilled water.

-

Counterstaining (Optional): Stain the nuclei with a 0.1% acid alum hematoxylin solution for 1-2 minutes to provide contrast.

-

Washing: Gently wash in running tap water.

-

"Blueing" (if counterstained): If hematoxylin was used, immerse the slides in a weak alkaline solution (e.g., 1% aqueous Na₂HPO₄) or running tap water until the nuclei appear blue.

-

Mounting: Mount the sections using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

Expected Results:

-

Lipids/Fats: Yellow-orange

-

Nuclei (if counterstained): Blue

-

Cytoplasm (if counterstained): Green

Lipid Staining Workflow for Frozen Sections.

Analytical Detection of this compound in Food Samples by HPLC

This protocol outlines a general procedure for the extraction and detection of this compound in food samples, such as chili powder, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Homogenized food sample (e.g., chili powder)

-

Centrifuge tubes

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of working standard solutions by diluting the stock solution with acetonitrile to generate a calibration curve.

-

Sample Extraction:

-

Weigh 2.5 g of the homogenized food sample into a centrifuge tube.

-

Add 25 mL of acetonitrile and stir for 15 minutes.

-

Filter the extract through a 0.45 µm filter.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 reverse-phase column.

-

A common mobile phase is a mixture of acetonitrile and water. The exact ratio may need to be optimized for your specific system and column.

-

Set the detector to the maximum absorbance wavelength of this compound (approximately 470-490 nm).

-

Inject the prepared sample extract and standard solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.

-

HPLC Detection Workflow for this compound.

Safety and Toxicology

This compound is considered hazardous. It can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[6] It is harmful if swallowed.[5] Based on available data, it is not classified as a carcinogen, mutagen, or reproductive toxicant.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of histology for the visualization of lipids. Its properties as a lysochrome allow for a straightforward and effective staining procedure. Furthermore, established analytical methods enable its detection and quantification in various matrices. Adherence to proper safety protocols is essential when working with this compound.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. This compound (C. I. 11920), 5 g, glass, CAS No. 2051-85-6 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 3. Cas 2051-85-6,this compound | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. shoko-sc.co.jp [shoko-sc.co.jp]

- 6. Sudan stain - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Lipophilicity and Hydrophobic Properties of Sudan Orange G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Orange G, a synthetic azo dye, is characterized by its lipophilic and hydrophobic nature. These properties are crucial in determining its solubility, potential for bioaccumulation, and toxicological profile. This technical guide provides a comprehensive overview of the lipophilicity and hydrophobic characteristics of this compound, presenting quantitative data, detailed experimental protocols, and a proposed metabolic pathway.

This compound, also known as 4-(phenylazo)resorcinol, is an oil-soluble dye.[1][2] Its structure, containing a nonpolar phenyl group and an azo linkage, contributes to its affinity for nonpolar environments. This guide will delve into the quantitative measures of its lipophilicity, its solubility in various solvents, and the experimental methods used to determine these properties. Furthermore, it will explore the metabolic fate of this compound, a critical aspect for toxicological assessment, as the biotransformation of azo dyes can lead to the formation of potentially harmful aromatic amines.

Quantitative Data on Lipophilicity and Solubility

The lipophilicity and solubility of this compound are summarized in the tables below. These data are essential for understanding its behavior in both environmental and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| CAS Number | 2051-85-6 | [3] |

| Appearance | Orange to red-orange powder | [1][4] |

| Melting Point | 143-146 °C | [5] |

Table 2: Lipophilicity of this compound

| Parameter | Value | Method | Source(s) |

| logP (estimated) | 1.003 | Estimation | [5] |

| logP (predicted) | 3.51320 | Prediction | [6] |

Note: The discrepancy between the estimated and predicted logP values may arise from the different methodologies used for their calculation. Experimental validation is recommended for a definitive value.

Table 3: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 20 | 0.2 g/L | [1][4] |

| Ethanol | Not Specified | 2-3 g/L (0.2-0.3 g/100ml ) | [1][2] |

| Diethyl Ether | Not Specified | Soluble | [2] |

| Chloroform | Not Specified | 1 mg/mL (clear, orange to red solution) | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [1][5] |

| Methanol (B129727) | Not Specified | Slightly Soluble | [1][5] |

| Vegetable Oil | Not Specified | Soluble | [1][2] |

Experimental Protocols

Accurate determination of lipophilicity and solubility is fundamental. The following sections detail the standard experimental protocols for these measurements.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. Two common methods for its determination are the shake-flask method and the reversed-phase high-performance liquid chromatography (RP-HPLC) method.

This is the traditional and most reliable method for determining logP.[8][9][10]

Principle: A solution of the compound is partitioned between n-octanol and water in a shake flask. The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.

Detailed Protocol:

-

Preparation of Solvents: Both n-octanol and water must be mutually saturated before the experiment. To achieve this, mix equal volumes of n-octanol and water in a large separatory funnel and shake vigorously for 24 hours. Allow the phases to separate completely.

-

Preparation of the Test Solution: Dissolve a known amount of this compound in either water-saturated n-octanol or octanol-saturated water to a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectrophotometry).

-

Partitioning:

-

Place a known volume of the prepared test solution and the other solvent (either water-saturated n-octanol or octanol-saturated water) into a glass-stoppered centrifuge tube or flask. The volume ratio of the two phases is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

-

Seal the container and shake it at a constant temperature (usually 25 °C) until equilibrium is reached. Shaking time can vary from a few minutes to several hours. A preliminary experiment is recommended to determine the necessary equilibration time.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry at its λmax (approximately 388 nm).[5]

-

Calculation of logP:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

-

The logP is then calculated as: logP = log₁₀(P)

-

This method is faster and requires less sample than the shake-flask method.[11][12]

Principle: The logP of a compound is linearly related to its retention time on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system. By calibrating the system with a series of reference compounds with known logP values, the logP of the test compound can be determined.

Detailed Protocol:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column is required.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer is used. The composition is typically isocratic.

-

Reference Compounds: Select a series of at least five reference compounds with known logP values that bracket the expected logP of this compound.

-

Calibration:

-

Inject each reference compound and record its retention time (t_R).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t₀) / t₀ where t₀ is the dead time (retention time of a non-retained compound).

-

Plot log(k) versus the known logP values of the reference compounds. A linear regression of this plot provides the calibration curve.

-

-

Analysis of this compound:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system.

-

Determine its retention time and calculate its capacity factor (k).

-

-

Calculation of logP:

-

Using the calibration curve equation, calculate the logP of this compound from its log(k) value.

-

Determination of Solubility

The following protocol describes a general method for determining the solubility of a compound in various solvents.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 20 °C or 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles. A syringe filter is often suitable.

-

Analysis:

-

Take a known volume of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Metabolic Pathway of this compound

Azo dyes like this compound are known to undergo metabolic reduction, primarily by azoreductases present in the liver and intestinal microflora.[13][14] This reductive cleavage of the azo bond is a critical step in both detoxification and, paradoxically, metabolic activation to potentially carcinogenic aromatic amines. The enzymatic biotransformation of this compound has been shown to proceed via the breaking of the azo bond, leading to the formation of various products.[13][15][16]

The proposed metabolic pathway for this compound involves the reductive cleavage of the azo bond, which would yield aniline (B41778) and 1,2,4-triaminobenzene. These primary aromatic amines can then undergo further phase I and phase II metabolic reactions, such as hydroxylation and conjugation, to facilitate their excretion. However, some of these aromatic amine metabolites are suspected to be carcinogenic.

Additionally, enzymatic oxidation of this compound by laccases can occur, leading to the formation of oligomers and polymers through radical coupling reactions.[13][16] This process has been shown to reduce the toxicity of the dye.[13]

Visualizations

Experimental Workflow for Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Determination.

Proposed Metabolic Pathway of this compound

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2051-85-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 4-(phenylazo)resorcinol | CAS#:96627-69-9 | Chemsrc [chemsrc.com]

- 7. This compound | CAS 2051-85-6 | LGC Standards [lgcstandards.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. oecd.org [oecd.org]

- 10. files.chemicalwatch.com [files.chemicalwatch.com]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. ecetoc.org [ecetoc.org]

- 13. Enzymatic biotransformation of the azo dye this compound with bacterial CotA-laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. itqb.unl.pt [itqb.unl.pt]

- 16. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the History of Sudan Dyes in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of lipids within tissues and cells is fundamental to understanding a vast array of biological processes, from metabolic disorders to neurodegenerative diseases. Among the earliest and most enduring tools for this purpose are the Sudan dyes, a family of lysochromes (fat-soluble dyes) that have been indispensable in histology and histopathology for over a century. This in-depth technical guide explores the history of Sudan dyes, their chemical properties, the evolution of their staining methodologies, and their applications in biological research.

The latter half of the 19th century witnessed a boom in the synthetic dye industry, with many pigments originally intended for textiles being repurposed for biological staining. The challenge of staining lipids, which are poorly visualized with aqueous dye solutions, spurred the exploration of non-polar, fat-soluble dyes. This led to the adoption of the Sudan series of dyes, which continue to be relevant in modern laboratories.

The Principle of Lysochrome Staining

The staining mechanism of Sudan dyes is a physical process governed by differential solubility, rather than a chemical reaction.[1] These dyes are termed "lysochromes," indicating they are colored substances that are soluble in lipids.[2] The fundamental principle is that the dye is more soluble in the lipid droplets within a tissue section than in the solvent from which it is applied.[1][3] This preferential partitioning of the dye into intracellular and extracellular lipids results in their selective coloration.[1]

This physical staining mechanism has important procedural implications. As lipids are readily dissolved by organic solvents like xylene and ethanol (B145695), which are used in standard paraffin (B1166041) embedding, Sudan staining is typically performed on frozen sections to preserve the lipid components in their native state.[1][4]

Historical Timeline and Key Developments

The introduction of Sudan dyes into histology was a significant milestone in the study of lipids. The key developments are summarized below:

| Year of Introduction | Dye | Key Contributor(s) | Significance |

| 1896 | Sudan III | Daddi | The first successful use of a synthetic fat-soluble dye for the histological staining of lipids.[1][4] |

| 1901 | Sudan IV | Michaelis | Introduced as an improvement over Sudan III, offering a more intense scarlet-red color for better visualization of neutral fats.[1][4] |

| 1935 | Sudan Black B | Lison and Dagnelie | A major advancement, as it stained a broader range of lipids, including phospholipids, and provided a strong black contrast.[1][4] |

Physicochemical Properties of Key Sudan Dyes

The selection of a particular Sudan dye is often guided by its solubility, color, and affinity for different lipid classes. The table below summarizes the key physicochemical properties of the most historically significant Sudan dyes.

| Dye | Chemical Formula | Molecular Weight ( g/mol ) | Color in Tissue | Absorption Maxima (λmax) | Solubility |

| Sudan II | C₁₈H₁₆N₂O | 276.33 | Orange-Red | Not widely reported | Soluble in ethanol and DMSO.[5] |

| Sudan III | C₂₂H₁₆N₄O | 352.39 | Orange-Red | ~507 nm (in ethanol) | Soluble in ethanol (2 mg/ml), chloroform (B151607) (1 mg/ml), and toluene (B28343) (1 mg/ml); sparingly soluble in water (< 0.1 mg/ml).[6] |

| Sudan IV | C₂₄H₂₀N₄O | 380.44 | Scarlet-Red | 520-525 nm (in ethanol/acetone)[3][7] | Soluble in chloroform (1 mg/ml), benzene, methanol, acetone (B3395972), oils, fats, and waxes; slightly soluble in ethanol; soluble in water (0.7 mg/ml).[8] |

| Sudan Black B | C₂₉H₂₄N₆ | 456.54 | Blue-Black | 596-605 nm[3][9] | Insoluble in water and ethanol.[9] Soluble in propylene (B89431) glycol.[10] |

Chemical Structures of Key Sudan Dyes

The lipophilic nature of Sudan dyes is a direct consequence of their chemical structures, which are characterized by extensive aromatic systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate lipid staining. The following sections provide representative historical protocols for the key Sudan dyes.

Daddi's Method for Sudan III (circa 1896)

This foundational method paved the way for subsequent lipid staining techniques.[4]

Reagents:

-

Sudan III Staining Solution: A saturated solution of Sudan III in 70% ethanol.[4]

-

Differentiator: 50-70% ethanol.[4]

-

Counterstain (optional): Alum hematoxylin (B73222).[4]

-

Mounting Medium: Glycerin jelly or another aqueous mounting medium.[4]

Procedure:

-

Cut frozen sections of formalin-fixed tissue at 10-15 µm.[4]

-

Wash the sections in distilled water.[4]

-

Place the sections in the Sudan III staining solution for 10-20 minutes.[4]

-

Briefly differentiate in 50-70% ethanol to remove excess stain.[4]

-

Wash thoroughly in distilled water.[6]

-

If desired, counterstain with alum hematoxylin for 1-2 minutes to visualize nuclei.[6]

-

Rinse in running tap water.[6]

-

Mount in an aqueous mounting medium.[6]

Expected Results:

Herxheimer's Method for Sudan IV

This method utilized a different solvent system to achieve a more intense stain than with Sudan III alone.[4]

Reagents:

-

Herxheimer's Sudan IV Solution: A saturated solution of Sudan IV in a mixture of equal parts acetone and 70% ethanol.[4]

-

Differentiator: 70% ethanol.

-

Counterstain (optional): Mayer's hematoxylin.

-

Mounting Medium: Aqueous mounting medium.

Procedure:

-

Cut frozen sections of formalin-fixed tissue.

-

Rinse sections in distilled water.

-

Immerse in the Herxheimer's Sudan IV solution for 5-10 minutes.

-

Differentiate in 70% ethanol.

-

Wash in distilled water.

-

Counterstain with Mayer's hematoxylin if desired.

-

Rinse in distilled water.

-

Mount in an aqueous mounting medium.

Expected Results:

-

Lipids (primarily neutral fats): Intense scarlet-red[4]

-

Nuclei (if counterstained): Blue

Lison and Dagnelie's Method for Sudan Black B (modified)

Sudan Black B's ability to stain a wider range of lipids, including phospholipids, made it a versatile tool.[2] Propylene glycol is often used as the solvent because it does not dissolve lipids.[10]

Reagents:

-

Sudan Black B Staining Solution: A saturated solution of Sudan Black B (approximately 0.7g in 100ml) in 100% propylene glycol. Heat to 100°C to dissolve, then filter.[2]

-

Differentiator: 85% propylene glycol.[2]

-

Nuclear Counterstain: Nuclear Fast Red.[2]

-

Mounting Medium: Glycerin jelly.[2]

Procedure:

-

Fix frozen sections in 10% neutral buffered formalin.[2]

-

Wash with distilled water.

-

Dehydrate in 100% propylene glycol for 5 minutes.[10]

-

Stain in the Sudan Black B solution for a minimum of 2 hours (overnight is preferred).[10]

-

Differentiate in 85% propylene glycol for 3 minutes.[10]

-

Rinse thoroughly with distilled water.[2]

-

Counterstain with Nuclear Fast Red for 3 minutes.[2]

-

Wash in tap water, then rinse in distilled water.[2]

-

Mount with glycerin jelly.[2]

Expected Results:

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of historical developments in Sudan dye staining and a generalized workflow for a typical staining experiment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Absorption [Sudan Iv] | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. stainsfile.com [stainsfile.com]

- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 11. researchgate.net [researchgate.net]

Synonyms for Sudan Orange G in scientific literature.

An In-depth Technical Guide to Sudan Orange G and Its Synonyms in Scientific Literature

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds, including their various synonyms and associated technical data, is paramount. This guide provides an in-depth overview of this compound, a synthetic azo dye, focusing on its nomenclature, physicochemical properties, and applications in scientific research.

Nomenclature and Synonyms

This compound is known by a multitude of synonyms in scientific literature and commercial databases. Accurate identification through these various names is crucial for comprehensive literature searches and regulatory compliance. The compound's identity is definitively established by its CAS Registry Number: 2051-85-6.[1][2][3][4]

A summary of its common synonyms and identifiers is presented below:

| Category | Synonym/Identifier | Reference(s) |

| Common Name | This compound | [1][2][3][4][5][6] |

| SOG | [4][][8][9][10] | |

| Sudan G | [5] | |

| Systematic & IUPAC Names | 2,4-Dihydroxyazobenzene | [2][4][5][6][9][11] |

| 4-(Phenylazo)resorcinol | [2][3][4] | |

| 4-phenyldiazenylbenzene-1,3-diol | [] | |

| 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | [12] | |

| Colour Index (C.I.) Name | C.I. Solvent Orange 1 | [1][2] |

| Colour Index Number | C.I. 11920 | [2][5][6][9] |

| CAS Registry Number | 2051-85-6 | [1][2][3][4][5][6][9][11] |

| EINECS Number | 218-131-9 | [1][2][3] |

| PubChem CID | 16325 | [4][5][6] |

| Beilstein Registry Number | 958430 | [9] |

| Trade Names & Other Synonyms | Ceres Orange G | [1] |

| Ceres orange GN | [1] | |

| 1504 Yellow | [] | |

| C.I. Food Orange 3 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its application in various experimental settings. A compilation of key quantitative data is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][5][6][9][11] |

| Molecular Weight | 214.22 g/mol | [1][2][5][6][9][11] |

| Appearance | Red-orange powder | [1][3][4][] |

| Melting Point | 141-148 °C | [2] |

| 143-146 °C | [1][3][4][][13] | |

| 150-170 °C | [5][13][14] | |

| Boiling Point | 354.35 °C (rough estimate) | [1][13] |

| 407.501 °C at 760 mmHg | [3][] | |

| Solubility | Water: 0.2 g/L at 20 °C | [1][14] |

| Ethanol: 0.2-0.3 g/100mL | [1][5][13][14] | |

| DMSO: Slightly soluble | [1][13] | |

| Methanol: Slightly soluble | [1][13] | |

| Chloroform: 1 mg/mL | [6] | |

| λmax | 388 nm | [6][13] |

Experimental Protocols and Applications

This compound is utilized in a variety of research applications, from biological staining to analytical chemistry. This section outlines the methodologies for some of its key uses.

Enzymatic Biotransformation of this compound

A notable application of this compound is in studies of enzymatic degradation of azo dyes. The bacterial enzyme CotA-laccase from Bacillus subtilis has been shown to decolorize this dye.[12][15]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant CotA-laccase is produced and purified. A stock solution of this compound is prepared in an appropriate solvent.

-

Reaction Conditions: The biotransformation is carried out at 37°C in a pH 8 buffer, which is the optimal pH for the enzyme's activity.[12][16] The reaction mixture contains a specific concentration of this compound (e.g., 0.5 mM) and a defined activity of CotA-laccase (e.g., 1 U/mL).[12][15][16]

-

Monitoring the Reaction: The decolorization process is monitored over time by measuring the decrease in absorbance at the maximum wavelength of this compound (around 430 nm) using a spectrophotometer.[16]

-

Product Analysis: The biotransformation products are identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][15] This allows for the elucidation of the degradation pathway.

The enzymatic oxidation of this compound by laccase results in the formation of oligomers and polymers through radical coupling reactions, which is a mechanism that avoids the production of potentially toxic aromatic amines.[8][12][15][17]

Analytical Detection in Food and Spices

This compound is an illegal food additive in many jurisdictions due to safety concerns.[18][19] Therefore, sensitive analytical methods are required for its detection in food matrices.

Methodology using HPLC-UV/Vis:

-

Sample Preparation: A representative sample of the food product (e.g., chili powder) is weighed. The dye is extracted from the matrix using a suitable organic solvent, such as a mixture of acetonitrile (B52724) and acetone.[20]

-

Chromatographic Separation: The extract is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[21] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (often with a modifier like formic acid) is used to separate this compound from other components in the sample.[22][23]

-

Detection and Quantification: The eluting compounds are monitored by a UV-Visible detector at the maximum absorbance wavelength of this compound (around 420 nm).[23] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Histological Staining

In histology, this compound is used for staining specific cellular components.[2][4][6]

Methodology for Staining Triglycerides in Frozen Sections:

-

Tissue Preparation: Frozen sections of animal tissue are prepared using a cryostat.

-

Staining Solution: A saturated solution of this compound is prepared in a suitable solvent, such as 70% ethanol.

-

Staining Procedure: The tissue sections are incubated with the this compound staining solution for a specific period.

-

Differentiation and Counterstaining: The sections are then differentiated in a solvent to remove excess stain and may be counterstained with a nuclear stain like hematoxylin (B73222) to provide contrast.

-

Mounting and Visualization: The stained sections are mounted on microscope slides and observed under a light microscope, where triglycerides will appear as orange-red droplets.

Conclusion

This compound is a versatile chemical with a wide range of synonyms and applications in scientific research. A thorough understanding of its nomenclature is essential for accessing the breadth of literature available on this compound. The provided data on its physicochemical properties and detailed experimental applications in enzymatic biotransformation, analytical detection, and histological staining serve as a valuable resource for researchers and professionals in related fields. The methodologies outlined here provide a foundation for the practical application of this compound in a laboratory setting.

References

- 1. Cas 2051-85-6,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2051-85-6 [chemicalbook.com]

- 6. dawnscientific.com [dawnscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 苏丹橙 G Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Dye content 85 2051-85-6 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Enzymatic biotransformation of the azo dye this compound with bacterial CotA-laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 2051-85-6 [m.chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. itqb.unl.pt [itqb.unl.pt]

- 17. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. nano-lab.com.tr [nano-lab.com.tr]

- 20. apajournal.org.uk [apajournal.org.uk]

- 21. researchgate.net [researchgate.net]

- 22. lcms.cz [lcms.cz]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Properties and Application of Sudan Orange G in Microscopy

This guide provides an in-depth overview of Sudan Orange G, a lipophilic azo dye, for researchers, scientists, and professionals in drug development. It details the dye's spectral characteristics, experimental protocols for its use in microscopy, and its primary applications in biological staining.

Introduction to this compound

This compound (also known as Solvent Orange 1 or C.I. 11920) is a synthetic, oil-soluble azo dye widely used in histology and other biological sciences.[1][2][3] As a lysochrome, it is highly soluble in neutral lipids and fats, making it an effective agent for staining these substances in tissue samples.[4][5] Its primary mechanism involves dissolving within lipid droplets, a process driven by the principle of "like dissolves like," where the non-polar dye molecules favorably interact with non-polar lipids like triglycerides and lipoproteins.[4] This selective accumulation imparts a distinct orange color to lipid-rich structures, allowing for their clear visualization and morphological assessment under a microscope.[3][4]

Spectral Properties of this compound

The absorption maximum (λmax) of this compound exhibits variability depending on the solvent used. This is a critical consideration when preparing staining solutions and configuring imaging systems.

Table 1: Summary of Quantitative Spectral Data for this compound

| Property | Value | Solvent/Condition | Source(s) |

| Absorption Max (λmax) | 380 nm | Supramolecular solvent | [8] |

| 388 nm | Not specified | [1] | |

| 403 nm | Not specified | [9] | |

| Molecular Formula | C₁₂H₁₀N₂O₂ | N/A | [2] |

| Molecular Weight | 214.22 g/mol | N/A | [2] |

| Appearance | Red-Orange Powder | N/A | [3] |

| Solubility | Chloroform (1 mg/mL) | Chloroform | [1] |

| Soluble in ethanol (B145695) and ether | Ethanol, Ether | [10] |

Note: The absorption spectrum of this compound is influenced by solvent polarity, which can cause shifts in the peak absorption wavelength.[6]

Experimental Protocols for Microscopy

The successful application of this compound for lipid staining relies on appropriate sample preparation and staining procedures that preserve lipid content.

A. Sample Preparation

The preservation of lipids is crucial for accurate staining.

-

Fixation: Avoid the use of ethanol-based fixatives or processing steps involving xylene, as these can dissolve lipids.[4][11] A 10% neutral buffered formalin solution is a suitable alternative.[11]

-

Sectioning: Frozen sectioning (cryosectioning) is the preferred method for tissue preparation as it helps maintain the integrity of lipid structures.[4][11][12] Paraffin-embedded sections are generally unsuitable because the embedding process removes lipids.[11][12]

B. Staining Solution Preparation

A typical staining solution is prepared by dissolving this compound powder in an alcohol-based solvent.

-

Stock Solution: Prepare a saturated solution by adding an excess of this compound powder (~0.5 g) to 100 mL of 95-99% ethanol or isopropanol.[4][13]

-

Maturation: Allow the solution to sit for 2-3 days to ensure saturation.[13]

-

Working Solution: Before use, dilute the saturated supernatant. For example, a working solution can be made by mixing 6 mL of the saturated stock with 4 mL of distilled water.[13]

-

Filtration: Let the working solution stand for 5-10 minutes and then filter it to remove any dye precipitates, which can cause artifacts on the tissue sample.[13]

C. Staining Procedure for Lipids

-

Hydration: If necessary, pre-condition the tissue sections by immersing the slides in 70% ethanol for one minute.[11]

-

Primary Staining: Immerse the slides in the freshly filtered this compound working solution. Staining time can range from 5 to 30 minutes, depending on the tissue type and lipid content.[11]

-

Differentiation: Briefly rinse the slides in 70% ethanol to remove excess, non-specifically bound dye.[11] This step should be brief to avoid destaining the lipids.

-

Washing: Wash the slides gently under running tap water to halt the differentiation process.[11]

-

Counterstaining (Optional): To visualize cell nuclei, a counterstain such as Mayer's hematoxylin (B73222) can be applied for 2-5 minutes, which will stain nuclei blue to dark violet.[11][14]

-

Mounting: Mount the coverslip using an aqueous mounting medium like glycerol (B35011) jelly.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for staining lipids in tissue sections using this compound.

Caption: Experimental workflow for lipid staining with this compound.

Applications and Conclusion

This compound is a reliable and effective tool for the qualitative assessment of lipids in biological samples.[4] It is widely used in diagnostic pathology to identify conditions associated with lipid accumulation, such as metabolic disorders.[4] In research, it is essential for studies in cell biology and neuroscience where the visualization of lipid-rich structures like adipose tissue and myelin sheaths is required.[4]

References

- 1. This compound Dye content 85 2051-85-6 [sigmaaldrich.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (C. I. 11920), 5 g, glass, CAS No. 2051-85-6 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Absorption [Solvent Orange 1] | AAT Bioquest [aatbio.com]

- 10. This compound | 2051-85-6 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. scribd.com [scribd.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Sudan Orange G Staining of Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Orange G is a lysochrome (fat-soluble) diazo dye used for the histological visualization of neutral lipids, particularly triglycerides, in tissue sections. Its application is crucial in metabolic research, toxicology studies, and the investigation of diseases characterized by lipid accumulation (steatosis). This staining method is predominantly performed on frozen tissue sections, as the organic solvents used in paraffin (B1166041) embedding processes extract lipids, leading to false-negative results. The principle of the stain is based on the dye's higher solubility in lipids than in its solvent. This differential solubility causes the dye to move from the staining solution into the intracellular lipid droplets, coloring them a vibrant orange to red.

Principle of Staining

This compound, like other Sudan dyes, is a non-ionic, lipophilic molecule. The staining mechanism is a physical process of dye absorption and partitioning. When a tissue section is immersed in a saturated solution of this compound, the dye dissolves into the lipid components of the tissue where it is more soluble. The intensity of the staining is proportional to the concentration of the lipid present in the tissue.

Experimental Protocols

This section provides a detailed methodology for the staining of frozen tissue sections with this compound.

Materials

-

Fresh tissue samples

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane (B150273) (2-methylbutane)

-

Dry ice or liquid nitrogen

-

Cryostat

-

Microscope slides (pre-coated or adhesive)

-

Coplin jars or staining dishes

-

This compound powder (C.I. 11920)

-

Propylene (B89431) glycol or 70% Ethanol (B145695)

-

Distilled water

-

Formalin (10%, neutral buffered)

-

Hematoxylin (B73222) (e.g., Mayer's or Gill's) for counterstaining

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Coverslips

Equipment

-

Cryostat

-

Light microscope

-

Fume hood

-

Magnetic stirrer and hot plate (optional, for solution preparation)

Reagent Preparation

This compound Staining Solution (Propylene Glycol Method - Recommended)

-

To prepare a saturated solution, add 0.5 g of this compound powder to 100 mL of propylene glycol.

-

Heat the solution gently to 60-100°C while stirring continuously until the dye dissolves. Do not boil.

-

Filter the hot solution through a coarse filter paper.

-

Allow the solution to cool to room temperature.

-

Filter again before use. The solution is stable and can be stored at room temperature.

This compound Staining Solution (Ethanol Method)

-

Prepare a saturated stock solution by adding excess this compound powder to 100 mL of 95% ethanol.

-

Heat gently to facilitate dissolution.

-

Allow the solution to cool to room temperature.

-

For the working solution, dilute the stock solution with an equal volume of distilled water (e.g., 20 mL of stock solution + 20 mL of distilled water).

-

Let the working solution stand for 10-15 minutes and filter before use. This working solution should be prepared fresh.

Hematoxylin Counterstain

-

Use a commercially available Mayer's or Gill's hematoxylin solution or prepare according to standard histological procedures.

Staining Procedure

-

Tissue Preparation and Sectioning:

-

Snap-freeze fresh tissue specimens in isopentane pre-cooled with liquid nitrogen or dry ice.

-

Embed the frozen tissue in OCT compound in a cryomold.

-

Cut frozen sections at a thickness of 8-10 µm using a cryostat set to approximately -20°C.

-

Mount the sections onto pre-coated or adhesive microscope slides.

-

Allow the sections to air-dry for 30-60 minutes at room temperature.

-

-

Fixation:

-

Immerse the slides in 10% neutral buffered formalin for 5-10 minutes at room temperature.

-

Rinse gently in running tap water for 1 minute.

-

Rinse in distilled water.

-

-

Staining with this compound:

-

Immerse the slides in the filtered this compound staining solution for 10-20 minutes at room temperature.

-

-

Differentiation:

-

Briefly rinse the slides in 85% propylene glycol (if using the propylene glycol method) or 70% ethanol (if using the ethanol method) to remove excess stain. This step should be brief (a few seconds) to avoid destaining the lipid droplets.

-

Rinse thoroughly with distilled water.

-

-

Counterstaining:

-

Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

-

Rinse in running tap water until the water runs clear.

-

"Blue" the nuclei by immersing in Scott's tap water substitute or a weak alkaline solution (e.g., 0.2% ammonia (B1221849) water) for 30-60 seconds.

-

Rinse again in tap water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium like glycerin jelly. Avoid using alcohol-based mounting media as they will dissolve the stain and the lipids.

-

Expected Results

-

Lipids (Triglycerides): Bright Orange to Red

-

Nuclei: Blue

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol.

| Parameter | Recommended Value | Range | Notes |

| Tissue Section Thickness | 8 µm | 5-15 µm | Thicker sections may result in overlapping cells and difficulty in focusing. |

| Fixation Time | 10 minutes | 5-15 minutes | Over-fixation is generally not an issue for lipid staining. |

| Staining Time | 15 minutes | 10-30 minutes | Optimal time may vary depending on the tissue type and lipid content. |

| Differentiation Time | < 30 seconds | 10-60 seconds | A critical step to reduce background staining without losing specific signal. |

| Counterstaining Time | 1-2 minutes | 30 seconds - 3 minutes | Adjust based on the desired intensity of nuclear staining. |

| Stain Solution Concentration | Saturated | N/A | A saturated solution ensures sufficient dye is available to partition into the lipids. |

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for frozen tissue sections.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | 1. Lipids lost during processing. 2. Staining time too short. 3. Staining solution old or depleted. | 1. Ensure frozen sections are used; avoid alcohol fixation before staining. 2. Increase staining time. 3. Prepare fresh staining solution. |

| High Background Staining | 1. Inadequate differentiation. 2. Staining solution precipitate on the slide. | 1. Optimize differentiation time. 2. Ensure staining solution is properly filtered before use. |

| Uneven Staining | 1. Sections allowed to dry out during staining. 2. Incomplete removal of OCT compound. | 1. Keep slides moist throughout the procedure. 2. Ensure adequate washing after fixation. |

| Crystals on the Section | 1. Staining solution was not properly filtered. 2. Supersaturated staining solution has precipitated. | 1. Filter the staining solution immediately before use. 2. If using an ethanol-based solution, ensure the alcohol concentration is correct. |

| Poor Nuclear Staining | 1. Counterstaining time too short. 2. Hematoxylin is old or exhausted. | 1. Increase counterstaining time. 2. Use fresh hematoxylin solution. |

Application Notes and Protocols for Lipid Droplet Visualization in Cultured Cells Using Sudan Orange G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sudan Orange G, a lipophilic azo dye, for the qualitative and quantitative assessment of intracellular lipid droplets in cultured cells. This compound serves as a reliable and cost-effective alternative to other common lipid stains, such as Oil Red O and the fluorescent dye Nile Red.

Principle of Staining:

This compound is a lysochrome, a fat-soluble dye. The staining mechanism is a physical process based on the dye's higher solubility in neutral lipids, such as triglycerides and cholesterol esters, compared to its solubility in the solvent it is applied in. This differential solubility allows the dye to selectively partition into and accumulate within the lipid droplets, coloring them a vivid orange-red, which can then be visualized by light microscopy. This method is particularly useful for fixed-cell imaging.

Experimental Protocols

I. Preparation of Reagents

A. This compound Stock Solution (0.5% w/v)

-

Reagent | Quantity | Notes

-

---|---|---

-

This compound powder | 0.5 g |

-

100% Isopropanol (B130326) | 100 mL | Use a fume hood.

-

-

Procedure:

-

Weigh 0.5 g of this compound powder and add it to 100 mL of 100% isopropanol in a flask.

-